(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid
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Description
Scientific Research Applications
Application in Melanogenesis Inhibition
- Summary of the Application : This compound has been used as an inhibitor in the study of melanogenesis, the process by which melanin is produced in organisms. Melanin is a pigment responsible for coloration in the skin, hair, and eyes .
- Methods of Application : The compound was likely used in an in vitro setting, where it was introduced to a solution containing the enzyme tyrosinase, which is key to the process of melanogenesis. The compound’s inhibitory effects on the enzyme were then observed .
- Results or Outcomes : The compound showed a potent inhibitory effect on tyrosinase, with IC 50 values of 12.6 and 4.0 µM for monophenolase and diphenolase activities, respectively . This suggests that the compound could be effective in controlling the production of melanin.
Application in Suzuki–Miyaura Coupling
- Summary of the Application : The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used widely in organic chemistry for the formation of carbon-carbon bonds . A compound similar to “(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid” could potentially be used as a boron reagent in this reaction .
- Methods of Application : The boron reagent would be combined with a palladium catalyst and an organohalide in a suitable solvent. The reaction would then proceed under mild conditions, forming a new carbon-carbon bond .
- Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .
Application in Benzylic Oxidations and Reductions
- Summary of the Application : Benzylic oxidations and reductions are common reactions in organic chemistry, used to modify the oxidation state of a benzylic carbon . A compound similar to “(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid” could potentially be used in these reactions .
- Methods of Application : In an oxidation reaction, the compound would be treated with a strong oxidizing agent, such as potassium permanganate. In a reduction reaction, the compound would be treated with a reducing agent, such as hydrogen gas in the presence of a catalyst .
- Results or Outcomes : The outcome of these reactions is the modification of the oxidation state of the benzylic carbon. This can be used to create a wide variety of different compounds, depending on the specific reagents and conditions used .
Application in Suzuki–Miyaura Coupling
- Summary of the Application : The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used widely in organic chemistry for the formation of carbon-carbon bonds . A compound similar to “(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid” could potentially be used as a boron reagent in this reaction .
- Methods of Application : The boron reagent would be combined with a palladium catalyst and an organohalide in a suitable solvent. The reaction would then proceed under mild conditions, forming a new carbon-carbon bond .
- Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .
Application in Benzylic Oxidations and Reductions
- Summary of the Application : Benzylic oxidations and reductions are common reactions in organic chemistry, used to modify the oxidation state of a benzylic carbon . A compound similar to “(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid” could potentially be used in these reactions .
- Methods of Application : In an oxidation reaction, the compound would be treated with a strong oxidizing agent, such as potassium permanganate. In a reduction reaction, the compound would be treated with a reducing agent, such as hydrogen gas in the presence of a catalyst .
- Results or Outcomes : The outcome of these reactions is the modification of the oxidation state of the benzylic carbon. This can be used to create a wide variety of different compounds, depending on the specific reagents and conditions used .
properties
IUPAC Name |
(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKKJHBHCZXTQ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid | |
CAS RN |
13030-09-6 |
Source
|
Record name | 13030-09-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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